REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13](=[O:15])[CH3:14])=[CH:7][C:6]=1[O:16][CH3:17]>CO.Cl>[OH:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13](=[O:15])[CH3:14])=[CH:7][C:6]=1[O:16][CH3:17]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
COCOC1=C(C=C(C=C1)C=CC(C)=O)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 18 hr at 65° C
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
EXTRACTION
|
Details
|
the resulting residue extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a solid
|
Type
|
CUSTOM
|
Details
|
The crude solid was chromatographed on silica gel with ethyl acetate/hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C=CC(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13](=[O:15])[CH3:14])=[CH:7][C:6]=1[O:16][CH3:17]>CO.Cl>[OH:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13](=[O:15])[CH3:14])=[CH:7][C:6]=1[O:16][CH3:17]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
COCOC1=C(C=C(C=C1)C=CC(C)=O)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 18 hr at 65° C
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
EXTRACTION
|
Details
|
the resulting residue extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a solid
|
Type
|
CUSTOM
|
Details
|
The crude solid was chromatographed on silica gel with ethyl acetate/hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C=CC(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |